![molecular formula C10H12N4OS B8079416 3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B8079416.png)
3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine is a chemical compound characterized by its unique molecular structure, which includes a triazole ring and a sulfinyl group attached to a benzyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine typically involves the following steps:
Benzyl Derivative Formation: The starting material, 3-methylbenzyl chloride, is reacted with sodium sulfinate to form the benzyl sulfinate derivative.
Triazole Formation: The benzyl sulfinate derivative is then reacted with hydrazine hydrate to form the triazole ring.
Amination: Finally, the triazole ring is subjected to nitration and subsequent reduction to introduce the amine group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: The amine group can be reduced to an amine derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-[(3-Methylbenzyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reduction: 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-4-amine
Substitution: Various substituted triazoles depending on the nucleophile used.
科学研究应用
3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine exerts its effects involves its interaction with molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
相似化合物的比较
3-[(3-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: This compound differs by having a sulfanyl group instead of a sulfinyl group.
1H-1,2,4-Triazol-3-amine: This compound lacks the benzyl group and has an amino group directly attached to the triazole ring.
Uniqueness: 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine is unique due to its combination of the triazole ring and the sulfinyl group, which provides distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
5-[(3-methylphenyl)methylsulfinyl]-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7-3-2-4-8(5-7)6-16(15)10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAXXKRRYLWIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
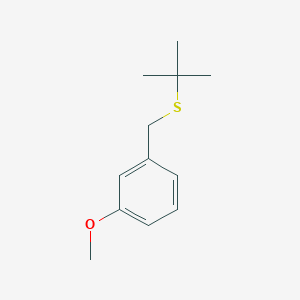
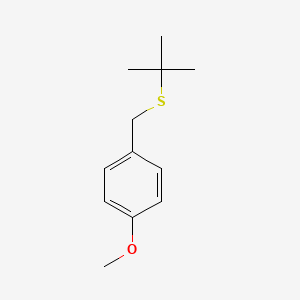
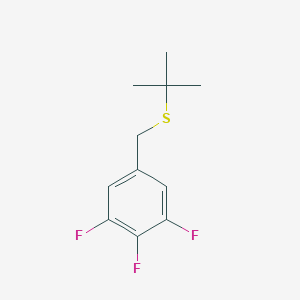
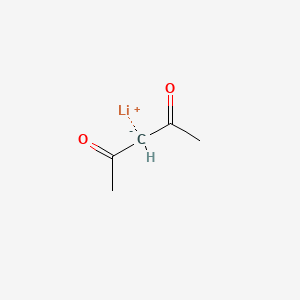
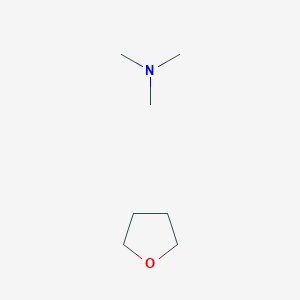
![tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate](/img/structure/B8079388.png)
![6-Ethyl-5-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8079406.png)
![3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B8079410.png)
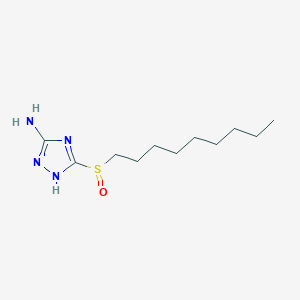
![[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid](/img/structure/B8079417.png)
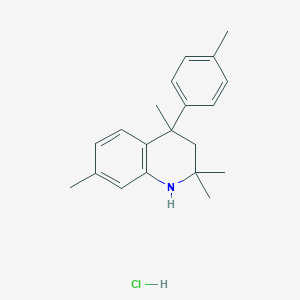

![Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8079431.png)
![7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B8079438.png)
